molecular formula C11H12ClNO B8089035 2-Chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinolin-5-one

2-Chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinolin-5-one

Cat. No.: B8089035
M. Wt: 209.67 g/mol
InChI Key: XCTQNEIWUSOVLI-UHFFFAOYSA-N
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Description

2-Chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinolin-5-one is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a chlorine atom and two methyl groups attached to a tetrahydroquinoline ring. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinolin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloroaniline with acetone in the presence of a strong acid catalyst, such as sulfuric acid, to form the desired quinoline derivative. The reaction is typically carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine, forming various substituted quinoline derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide; typically performed in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually conducted in anhydrous conditions.

    Substitution: Amines, thiols; reactions often carried out in polar solvents like ethanol or dimethyl sulfoxide.

Major Products:

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

2-Chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinolin-5-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinolin-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

    2-Chloroquinoline: Shares the quinoline core structure but lacks the tetrahydro and dimethyl groups.

    6,6-Dimethylquinoline: Similar in structure but without the chlorine atom.

    5,6,7,8-Tetrahydroquinoline: Lacks both the chlorine and dimethyl groups.

Uniqueness: 2-Chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinolin-5-one is unique due to the presence of both chlorine and dimethyl groups, which can significantly influence its chemical reactivity and biological activity. These structural features can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties.

Properties

IUPAC Name

2-chloro-6,6-dimethyl-7,8-dihydroquinolin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO/c1-11(2)6-5-8-7(10(11)14)3-4-9(12)13-8/h3-4H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCTQNEIWUSOVLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C(C1=O)C=CC(=N2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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